molecular formula C12H9N3 B14141054 Benzo[h]quinazolin-4-amine CAS No. 63963-39-3

Benzo[h]quinazolin-4-amine

Cat. No.: B14141054
CAS No.: 63963-39-3
M. Wt: 195.22 g/mol
InChI Key: WDBNXGHKWZMQOQ-UHFFFAOYSA-N
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Description

Benzo[h]quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[h]quinazolin-4-amine typically involves the cyclization of 2-aminobenzamides with various reagents. One common method includes the use of copper-catalyzed imidoylative cross-coupling reactions between 2-isocyanobenzoates and amines . This reaction utilizes copper(II) acetate as a catalyst and proceeds well in anisole, a sustainable solvent. Another method involves the use of molecular iodine to catalyze the benzylic sp3 C-H bond amination of 2-aminobenzaldehydes with benzylamines .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the palladium-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids . This method allows for the efficient production of 4-arylquinazolines in good yields and can be readily scaled up to gram quantities.

Chemical Reactions Analysis

Types of Reactions

Benzo[h]quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazolin-4(3H)-ones, which are valuable intermediates in the synthesis of various biologically active compounds .

Mechanism of Action

The mechanism of action of Benzo[h]quinazolin-4-amine involves its interaction with molecular targets such as tyrosine kinases. By competing with ATP for binding to the tyrosine kinase, the compound suppresses autophosphorylation and downstream signaling . This inhibition of tyrosine kinases can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Benzo[h]quinazolin-4-amine can be compared with other similar compounds such as:

This compound stands out due to its unique structure and potential for diverse applications in medicinal chemistry and other scientific fields.

Properties

CAS No.

63963-39-3

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

benzo[h]quinazolin-4-amine

InChI

InChI=1S/C12H9N3/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-7H,(H2,13,14,15)

InChI Key

WDBNXGHKWZMQOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=CN=C3N

Origin of Product

United States

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